molecular formula C18H18F3NOS2 B2891201 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1706225-17-3

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2891201
CAS No.: 1706225-17-3
M. Wt: 385.46
InChI Key: BVPTVNOYSACGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H18F3NOS2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thiazole Derivatives for Anti-Breast Cancer Activity

A study used a related thiophene derivative as a building block for synthesizing novel thiazole derivatives. These compounds were evaluated for their antitumor activities against MCF-7 tumor cells, showing promising results compared to reference drugs vinblastine sulfate and cisplatin. The methodology utilized microwave irradiation and thermal heating for synthesis, highlighting an efficient route to potentially impactful anticancer agents (Mahmoud et al., 2021).

Antibacterial Properties of Pyrazole Derivatives

Another research focus is on the synthesis of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which have shown comparable antibacterial activity to commercial antibiotics against various Gram-positive and Gram-negative bacteria. This work underscores the potential for thiophene-containing compounds in developing new antibacterial treatments (Kumar et al., 2005).

Development of Diazepines with Spectral and Crystal Structural Characterization

Research into the one-pot double condensation reaction of thiophene derivatives has led to the creation of new diazepines, characterized by their unique structural and spectral properties. These compounds offer insights into the chemistry of thiophene and its applications in material science and pharmaceuticals (Ahumada et al., 2016).

Antiviral Activity of Pyrazolo[3,4-b]pyridinyl Ethanone Derivatives

A study on the synthesis and antiviral activity of pyrazolo[3,4-b]pyridinyl ethanone derivatives, including their reactions and the evaluation of cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrates the broad potential of these compounds in antiviral therapy (Attaby et al., 2006).

Exploration of Aminobenzo[b]thiophenes for Efficient One-Pot Synthesis

The reaction of certain thiophene derivatives to synthesize 3-aminobenzo[b]thiophenes through a simple, efficient one-pot process illustrates the compound's versatility and potential applications in creating various pharmacologically active molecules (Androsov et al., 2010).

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NOS2/c19-18(20,21)14-4-1-3-13(11-14)12-17(23)22-7-6-16(25-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPTVNOYSACGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.